molecular formula C17H21N3O4S B2921058 N-(furan-2-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 941979-15-3

N-(furan-2-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2921058
CAS No.: 941979-15-3
M. Wt: 363.43
InChI Key: ATZHGAUYIODFFJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of novel derivatives, including those containing quinazolinone and thiazolidinone moieties, due to their significant pharmacological potential. For instance, a study detailed the successful synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties as novel derivatives, achieved through a multi-step process starting from anthranilic acid, with structures confirmed by various spectroscopic techniques (Nguyen, Pham, Tran, & Bui, 2022).

Pharmacological Applications

Several studies have synthesized and evaluated derivatives for their pharmacological activities, such as antitumor, anti-exudative, and antibacterial properties. For example, one study synthesized a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity, with compounds showing potent efficacy in vitro against various cancer cell lines. This highlights the compound's relevance in developing antitumor agents (Al-Suwaidan et al., 2016).

Antimicrobial and Anti-inflammatory Activities

The antimicrobial and anti-inflammatory potentials of derivatives have been a significant area of research. For instance, derivatives have shown promising anti-tuberculosis activities in vitro, indicating the compound's potential as a scaffold for developing new antimicrobial agents (Bai, Wang, Chen, Yuan, Xu, & Sun, 2011). Another study focused on designing and synthesizing quinazolinyl acetamides, evaluating them for their analgesic and anti-inflammatory activities, with several compounds displaying significant effects, suggesting their therapeutic potential (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

Material Science Applications

Research into the compound's applications extends beyond pharmacology into material science, exploring its utility in creating insensitive energetic materials, highlighting its versatility and potential in various fields (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c21-8-7-20-14-6-2-1-5-13(14)16(19-17(20)23)25-11-15(22)18-10-12-4-3-9-24-12/h3-4,9,21H,1-2,5-8,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZHGAUYIODFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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